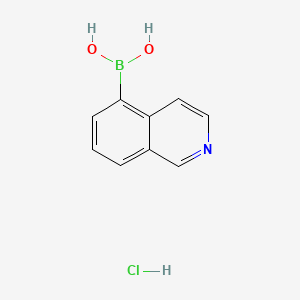

Isoquinolin-5-ylboronic acid hydrochloride

Description

Properties

IUPAC Name |

isoquinolin-5-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHKZJGKVPKAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN=CC2=CC=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657419 | |

| Record name | Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-46-6 | |

| Record name | Boronic acid, B-5-isoquinolinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of isoquinolin-5-ylboronic acid hydrochloride. This compound is a key building block in modern organic synthesis, particularly valued for its role in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Core Chemical and Physical Properties

This compound is a stable, solid-state reagent. Its key physical and computational properties are summarized below, providing a foundational understanding of its chemical nature.

| Property | Value | Source(s) |

| CAS Number | 1256345-46-6 | [1] |

| Molecular Formula | C₉H₉BClNO₂ | [1] |

| Molecular Weight | 209.44 g/mol | [1] |

| Purity / Assay | ≥95%[1], ≥96.0% (Aqueous acid-base Titration)[2] | [1][2] |

| Appearance | White to cream to pale brown powder or crystalline powder | [2] |

| Storage Conditions | 4°C, Tightly closed, Dry[1][3] | [1][3] |

| IUPAC Name | (isoquinolin-5-yl)boronic acid;hydrochloride | [2][4] |

| SMILES | OB(O)C1=CC=CC2=CN=CC=C21.Cl | [1] |

| Topological Polar Surface Area (TPSA) | 53.35 Ų | [1] |

| LogP | 0.3364 | [1] |

| Hydrogen Bond Donors | 2 | [1][4] |

| Hydrogen Bond Acceptors | 3 | [1][4] |

| Rotatable Bonds | 1 | [1][4] |

Experimental Protocols

Detailed experimental procedures are crucial for the effective use and characterization of chemical reagents. Below are generalized protocols for the analysis and a common application of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for confirming the structure and purity of this compound. Both ¹H and ¹¹B NMR are particularly informative.

Objective: To verify the chemical structure and assess the purity of the compound.

General Protocol:

-

Sample Preparation: Accurately weigh 4-10 mg of this compound.[5] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[4]

-

Instrument Setup (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]

-

Acquire the spectrum using a standard proton pulse program. The presence of the hydrochloride salt will likely shift the signals of protons on the isoquinoline ring, particularly those close to the protonated nitrogen atom.

-

-

Instrument Setup (¹¹B NMR):

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[4]

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference for ¹H NMR (e.g., DMSO-d₆ at 2.50 ppm).[4]

-

For ¹¹B NMR, an external reference like BF₃·OEt₂ is often used.[4]

-

Integrate the signals to determine the relative ratios of protons, which helps in confirming the structure. The spectrum should conform to the expected structure of the isoquinoline ring system.[2]

-

Assay by Aqueous Acid-Base Titration

The purity of boronic acids can be determined by titration. As a very weak Lewis acid, direct titration is often challenging; however, its hydrochloride salt form alters the titration profile. A potentiometric titration is recommended for accuracy.

Objective: To determine the percentage purity (assay) of the compound.

Principle: The titration involves two equivalence points: the first for the strong acid (hydrochloride) and the second for the weak boronic acid. The boronic acid is often complexed with a polyol like mannitol or glycerol to increase its acidity, resulting in a more distinct endpoint.[2][7][8]

General Protocol:

-

Titrant Standardization: Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable volume of deionized water. Add a sufficient amount of mannitol or glycerol to the solution.[2][7]

-

Titration:

-

Immerse a calibrated pH electrode into the sample solution.

-

Titrate the solution with the standardized NaOH, recording the pH after each addition of titrant.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

Determine the two equivalence points from the graph, typically by finding the points of maximum slope (first derivative) or using a Gran plot. The volume of titrant consumed between the first and second equivalence points corresponds to the moles of the boronic acid moiety.

-

Calculate the percentage purity based on the weight of the sample and the amount of NaOH consumed.

-

Applications in Organic Synthesis

The primary application of isoquinolin-5-ylboronic acid is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[10]

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction using this compound. This process is fundamental for synthesizing derivatives of the isoquinoline scaffold, which is a privileged structure in many biologically active molecules.[11][12]

Structure-Property Relationships

The chemical behavior of this compound is a direct consequence of its molecular structure. The diagram below illustrates the relationship between its key structural components and its resulting properties and applications.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]

-

Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[3]

-

Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

-

It is imperative to handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. cdn.hach.com [cdn.hach.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinolin-5-yl-5-boronic acid [myskinrecipes.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride

CAS Number: 1256345-46-6

This technical guide provides a comprehensive overview of Isoquinolin-5-ylboronic acid hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides insights into its synthesis and applications, and discusses its potential role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound containing a boronic acid functional group. The hydrochloride salt form enhances its stability and solubility in certain solvents. Key quantitative data for the hydrochloride salt and its corresponding free base, Isoquinolin-5-ylboronic acid (CAS Number: 371766-08-4), are summarized below for easy comparison.

| Property | This compound | Isoquinolin-5-ylboronic acid | Reference |

| CAS Number | 1256345-46-6 | 371766-08-4 | [1][2] |

| Molecular Formula | C₉H₉BClNO₂ | C₉H₈BNO₂ | [2][3] |

| Molecular Weight | 209.44 g/mol | 172.98 g/mol | [2][3] |

| Purity | ≥95% | 97% | [3][4] |

| Melting Point | Not available | 204-206 °C | [4] |

| Appearance | Not available | White to cream to pale brown powder or crystalline powder | [5] |

| Solubility | Information not available. General solubility for similar compounds suggests solubility in polar organic solvents like DMSO and DMF, and potentially water. | Soluble in organic solvents. | [6][7] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step process, starting from isoquinoline. A common synthetic intermediate is 5-bromoisoquinoline.

Synthesis of 5-Bromoisoquinoline

A robust method for the synthesis of 5-bromoisoquinoline involves the direct bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This method provides good yield and high purity of the desired product.[8][9]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve isoquinoline in concentrated sulfuric acid at a controlled temperature, typically between -30°C and -15°C.[9]

-

Bromination: Slowly add N-bromosuccinimide (recrystallized, 1.1 equivalents) to the reaction mixture while maintaining the low temperature to prevent the formation of undesired isomers.[8][9]

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is then collected by filtration.

-

Purification: The crude 5-bromoisoquinoline can be purified by recrystallization or column chromatography on silica gel.[8]

Synthesis of Isoquinolin-5-ylboronic acid via Lithiation-Borylation

The conversion of 5-bromoisoquinoline to Isoquinolin-5-ylboronic acid can be achieved through a lithiation-borylation sequence. This method involves the exchange of the bromine atom with a boronic acid group.[10][11]

Experimental Protocol:

-

Lithiation: Dissolve 5-bromoisoquinoline in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78°C). Add a strong organolithium base, such as n-butyllithium, dropwise to the solution. Stir the mixture at this temperature for a specified time to allow for the lithium-halogen exchange to complete.

-

Borylation: To the resulting solution of 5-lithioisoquinoline, add a trialkyl borate, such as triisopropyl borate, dropwise at -78°C. The reaction is then allowed to warm to room temperature and stirred for several hours.[10]

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid, which hydrolyzes the borate ester to the desired boronic acid.

-

Purification: The product is extracted with an organic solvent and purified by recrystallization or column chromatography.

Formation of this compound

The hydrochloride salt can be prepared by treating a solution of Isoquinolin-5-ylboronic acid with hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified Isoquinolin-5-ylboronic acid in a suitable organic solvent.

-

Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane) to the solution.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.[12][13]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).[12][13][14]

-

Solvent: Add a suitable solvent or solvent mixture, such as dioxane/water, toluene/water, or DMF.[12]

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80°C to 110°C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Role in Signaling Pathways

While direct experimental evidence specifically for this compound is limited, the broader class of isoquinoline derivatives has been extensively studied for their interactions with various cellular signaling pathways, particularly those implicated in cancer.[15][16][17]

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[18][19][20] Several studies have shown that certain isoquinoline alkaloids can inhibit key components of this pathway, leading to anticancer effects.[15][16][17] For instance, some isoquinoline derivatives have been shown to downregulate the phosphorylation of Akt and mTOR, thereby inhibiting tumor growth.[18]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis.[15] Some isoquinoline compounds have been found to modulate the MAPK pathway, for example, by blocking the Ras-Raf-MEK-ERK cascade, which can lead to cell cycle arrest and apoptosis in cancer cells.[15]

The potential for this compound to be utilized in the synthesis of novel inhibitors targeting these pathways makes it a compound of significant interest for drug discovery and development.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Suzuki-Miyaura Cross-Coupling Reaction Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Potential inhibition points of isoquinoline derivatives in the PI3K/Akt/mTOR pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Isoquinoline-5-boronic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. Isoquinoline-5-boronic acid, 97% 250 mg | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 6. Collection - Solubility of dâHistidine in Aqueous Cosolvent Mixtures of N,NâDimethylformamide, Ethanol, Dimethyl Sulfoxide, and NâMethyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 10. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride

This technical guide provides a comprehensive overview of Isoquinolin-5-ylboronic acid hydrochloride, a key building block for researchers, scientists, and professionals in drug development and organic synthesis. The document details its chemical properties, molecular weight, and applications, and includes a representative experimental protocol for its use.

Chemical and Physical Properties

This compound is a versatile reagent used in the synthesis of complex organic molecules. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BClNO₂ | [1] |

| Molecular Weight | 209.44 g/mol | [1] |

| CAS Number | 1256345-46-6 | [1] |

| Appearance | White to cream or pale brown powder | [2] |

| Purity | ≥95% | [1] |

| Storage Conditions | 4°C | [1] |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound (C₉H₉BClNO₂) is detailed in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) | Source |

| Carbon | C | 9 | ~12.011 | 108.099 | [3][4] |

| Hydrogen | H | 9 | ~1.008 | 9.072 | [5][6] |

| Boron | B | 1 | ~10.81 | 10.81 | [7][8] |

| Chlorine | Cl | 1 | ~35.453 | 35.453 | [9][10] |

| Nitrogen | N | 1 | ~14.007 | 14.007 | [11][12] |

| Oxygen | O | 2 | ~15.999 | 31.998 | [13][14] |

| Total | 209.439 |

Note: The calculated molecular weight of 209.439 g/mol is consistent with the commonly cited value of 209.44 g/mol .[1]

Applications in Research and Drug Development

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[15][16] Compounds based on this core structure exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[15][17]

This compound serves as a crucial intermediate in the synthesis of these pharmacologically active compounds. Its primary application is in Suzuki-Miyaura cross-coupling reactions . This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl compounds, which are common motifs in drug candidates.[18] The boronic acid functionality makes it a valuable reagent for creating derivatives targeting a variety of diseases, including neurological disorders and cancer.[18]

The development of boronic acid-based drugs is an active area of research, as they can act as potent enzyme inhibitors by forming stable, yet reversible, bonds with target molecules.[19]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is for illustrative purposes and may require optimization based on the specific aryl halide and desired product.

Reaction: Coupling of this compound with an Aryl Halide.

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired biaryl compound.

Visualization of Workflow

The following diagram illustrates a typical workflow for the application of this compound in a drug discovery context, from chemical synthesis to biological evaluation.

References

- 1. chemscene.com [chemscene.com]

- 2. Isoquinoline-5-boronic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. youtube.com [youtube.com]

- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Boron - Wikipedia [en.wikipedia.org]

- 8. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Chlorine - Wikipedia [en.wikipedia.org]

- 10. chlorineinstitute.org [chlorineinstitute.org]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Isoquinolin-5-yl-5-boronic acid [myskinrecipes.com]

- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-Depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-ylboronic acid hydrochloride is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and materials science. As a derivative of isoquinoline, a structural motif found in numerous alkaloids and pharmacologically active molecules, it serves as a crucial building block for the synthesis of complex molecular architectures. Its utility is primarily derived from the boronic acid functional group, which enables participation in powerful carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.

This guide provides a comprehensive overview of the structure, properties, applications, and experimental considerations for this compound, intended to support research and development endeavors.

Chemical Structure and Identification

The structure consists of an isoquinoline ring substituted with a boronic acid group [-B(OH)₂] at the 5-position, and it is supplied as a hydrochloride salt. The protonation of the isoquinoline nitrogen enhances solubility in certain solvents and can influence its reactivity.

An In-Depth Technical Guide to the Synthesis of Isoquinolin-5-ylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to isoquinolin-5-ylboronic acid hydrochloride, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the bromination of isoquinoline to yield the key intermediate, 5-bromoisoquinoline, followed by a palladium-catalyzed Miyaura borylation and subsequent conversion to the hydrochloride salt. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Synthesis Overview

The synthesis of this compound is primarily achieved through a two-stage process:

-

Stage 1: Electrophilic Bromination of Isoquinoline. This initial step introduces a bromine atom at the C5 position of the isoquinoline ring system to produce 5-bromoisoquinoline.

-

Stage 2: Miyaura Borylation and Hydrochloride Salt Formation. The resulting 5-bromoisoquinoline undergoes a palladium-catalyzed cross-coupling reaction with a boron-containing reagent, typically bis(pinacolato)diboron, to form the corresponding boronate ester. Subsequent hydrolysis and treatment with hydrochloric acid yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of 5-Bromoisoquinoline

The bromination of isoquinoline is a critical first step. Several methods have been reported, with the use of N-bromosuccinimide (NBS) in a strong acid being a common and effective approach.

Detailed Experimental Protocol:

A solution of isoquinoline (1.0 eq) is slowly added to concentrated sulfuric acid at a reduced temperature (e.g., 0 °C), ensuring the temperature does not exceed 30 °C. The reaction mixture is then cooled to approximately -25 °C. N-Bromosuccinimide (1.1 eq) is added portion-wise, maintaining the temperature between -26 and -22 °C. The reaction is stirred for several hours at this temperature and then allowed to warm slightly to -18 °C for an additional period to ensure complete conversion.

Upon completion, the reaction mixture is carefully poured onto crushed ice. The pH is then adjusted to approximately 9 with a base, such as 25% aqueous ammonia, while keeping the temperature below 25 °C. The resulting suspension is extracted with an organic solvent, such as diethyl ether. The combined organic layers are washed with aqueous sodium hydroxide and water, dried over a drying agent like anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude 5-bromoisoquinoline can be purified by fractional distillation under reduced pressure or by column chromatography.

| Parameter | Value | Reference |

| Starting Material | Isoquinoline | [1] |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent/Acid | Concentrated Sulfuric Acid | [1] |

| Reaction Temperature | -25 °C to -18 °C | [1] |

| Typical Yield | 47-49% | [1] |

| Purification Method | Fractional Distillation | [1] |

Stage 2: Synthesis of this compound

This stage involves the conversion of 5-bromoisoquinoline to the target boronic acid hydrochloride via a Miyaura borylation reaction. This reaction typically utilizes a palladium catalyst and a diboron reagent.

Detailed Experimental Protocol:

In an inert atmosphere, a mixture of 5-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and a base such as potassium acetate (2.0-3.0 eq) is suspended in a suitable solvent, for example, 1,4-dioxane or dimethyl sulfoxide (DMSO). A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (e.g., 3 mol%), is then added. The reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed, as monitored by techniques like TLC or LC-MS.

Following the reaction, the mixture is cooled to room temperature and filtered. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the crude 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (the pinacol ester).

For the conversion to the hydrochloride salt, the crude pinacol ester is subjected to hydrolysis. This can be achieved by treatment with a strong acid, such as hydrochloric acid, in a suitable solvent system. For instance, the crude boronate ester can be dissolved in a solvent like diethyl ether or 1,4-dioxane, and a solution of hydrochloric acid (e.g., 2 M in diethyl ether or aqueous HCl) is added. The resulting precipitate of this compound is then collected by filtration, washed with a suitable solvent, and dried.

| Parameter | Value | Reference |

| Starting Material | 5-Bromoisoquinoline | General Miyaura Borylation Protocols[2][3][4] |

| Reagent | Bis(pinacolato)diboron | General Miyaura Borylation Protocols[2][3][4] |

| Catalyst | Pd(dppf)Cl2 | General Miyaura Borylation Protocols[2][3][4] |

| Base | Potassium Acetate | General Miyaura Borylation Protocols[2][3][4] |

| Solvent | 1,4-Dioxane or DMSO | General Miyaura Borylation Protocols[2][3][4] |

| Reaction Temperature | 80-100 °C | General Miyaura Borylation Protocols[2][3][4] |

| Hydrolysis/Salt Formation | Hydrochloric Acid | General Procedure |

Synthesis Workflow and Logic

The overall synthetic strategy is depicted in the following workflow diagram.

References

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride for Researchers and Drug Development Professionals

Introduction: Isoquinolin-5-ylboronic acid hydrochloride is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and materials science. As a derivative of isoquinoline, a structural motif present in numerous natural alkaloids and synthetic bioactive molecules, this boronic acid serves as a versatile building block for the synthesis of complex chemical entities.[1][2] Its primary utility lies in its application as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures. This guide provides a comprehensive overview of its chemical properties, applications in drug discovery with a focus on kinase inhibition, detailed experimental protocols, and safety information.

Core Compound Profile

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1256345-46-6 | [3] |

| Molecular Formula | C₉H₉BClNO₂ | [3] |

| Molecular Weight | 209.44 g/mol | [3] |

| Appearance | White to cream to pale brown powder or crystalline powder | [4] |

| Purity | ≥95% | [3] |

| Storage | 4°C | [3] |

| SMILES | OB(O)C1=CC=CC2=CN=CC=C21.Cl | [3] |

| InChI Key | XKEYHBLSCGBBGU-UHFFFAOYSA-N | [4] |

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant area of research has focused on the development of isoquinoline-based compounds as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

One of the most crucial signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and metabolism.[5][6][7] The development of inhibitors targeting components of this pathway is a major focus of modern oncology drug discovery. This compound serves as a key starting material for the synthesis of such inhibitors. Through Suzuki-Miyaura coupling, the isoquinoline core can be appended to other heterocyclic systems to generate novel molecular architectures with potent and selective kinase inhibitory activity.

Below is a conceptual diagram illustrating the role of this compound in the synthesis of a hypothetical PI3K/Akt/mTOR pathway inhibitor.

Caption: Workflow for synthesizing a kinase inhibitor.

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Caption: PI3K/Akt/mTOR signaling pathway and inhibitor action.

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies for similar coupling reactions and should be optimized for specific substrates and desired outcomes.[8][9]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Example Supplier |

| This compound | 209.44 | Commercial sources |

| Aryl Bromide (e.g., 2-bromopyrimidine) | 158.98 | Commercial sources |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | Commercial sources |

| Sodium Carbonate (Na₂CO₃) | 105.99 | Commercial sources |

| 1,4-Dioxane | 88.11 | Commercial sources |

| Deionized Water | 18.02 | --- |

| Ethyl Acetate | 88.11 | Commercial sources |

| Brine | --- | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Commercial sources |

Procedure

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 251.3 mg), the aryl bromide partner (1.0 mmol), sodium carbonate (2.5 mmol, 265 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL).

-

Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of biologically active molecules. Its utility in the Suzuki-Miyaura coupling reaction provides a straightforward and efficient method for accessing a wide range of isoquinoline-containing compounds. The demonstrated importance of the isoquinoline scaffold in targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the potential of this compound in the development of novel therapeutics for cancer and other diseases. Researchers and drug development professionals can leverage the information and protocols provided in this guide to further explore the synthetic and medicinal applications of this important chemical entity.

References

- 1. Isoquinolin-5-yl-5-boronic acid [myskinrecipes.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chemscene.com [chemscene.com]

- 4. Isoquinoline-5-boronic acid, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. organic-synthesis.com [organic-synthesis.com]

Technical Guide to the Safe Handling of Isoquinolin-5-ylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for isoquinolin-5-ylboronic acid hydrochloride. The information is compiled from publicly available safety data sheets to ensure laboratory personnel can work with this compound in a safe and informed manner.

Chemical Identification and Properties

This compound is a heterocyclic boronic acid derivative used in various chemical syntheses, particularly in cross-coupling reactions. Understanding its fundamental properties is the first step toward safe handling.

| Property | Value | Reference |

| CAS Number | 1256345-46-6 | [1] |

| Molecular Formula | C₉H₉BClNO₂ | [1] |

| Molecular Weight | 209.44 g/mol | [1] |

| Appearance | White to cream or pale brown powder/crystalline powder. | [2] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System) classification.[3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][5] |

The corresponding GHS pictogram is the exclamation mark (GHS07).[1]

Hazard Identification Summary

Caption: GHS Hazard classifications for the compound.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

Experimental Protocol for Safe Handling:

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[5][6]

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]

-

Body Protection: Wear a laboratory coat and other protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

-

Hygiene: Avoid eating, drinking, or smoking in work areas. Wash hands thoroughly after handling and before breaks.[5] Remove contaminated clothing promptly.[5]

Personal Protective Equipment (PPE) Workflow

Caption: Required PPE and engineering controls for handling.

Storage Conditions

Protocol for Proper Storage:

-

Container: Keep the container tightly closed and store in a dry place.[5]

-

Temperature: Store in a cool, well-ventilated place. Recommended storage temperatures range from 2-8°C.[5]

-

Atmosphere: The compound is noted to be air-sensitive. For long-term stability, store under an inert atmosphere such as nitrogen.[5]

-

Security: Store in a locked cabinet or an area accessible only to authorized personnel.[5][6]

Emergency and First Aid Procedures

Immediate and appropriate response to exposure is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][5] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call an ophthalmologist.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.[5] |

First Aid Response Workflow

Caption: Immediate first aid steps following exposure.

Accidental Release and Firefighting Measures

Spill Response Protocol

-

Evacuate: Evacuate non-essential personnel from the danger area.

-

Ventilate: Ensure adequate ventilation.

-

Avoid Contact: Avoid substance contact and inhalation of dust.[5][6]

-

Containment: Cover drains to prevent entry into the sewer system.[5][6]

-

Cleanup: Carefully sweep up the solid material, avoiding dust generation.[6] Place in a suitable, closed container for disposal.

-

Decontaminate: Clean the affected area thoroughly.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]

Firefighting

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide (CO2), or dry powder.[6]

-

Special Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and boron oxides.[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5][6]

Toxicological and Ecological Information

-

Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[5] It is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1][3][5] No components are listed as carcinogens by IARC or NTP.[5]

-

Ecology: No specific data is available. Do not let the product enter drains or the environment.[5][6]

This guide is intended for informational purposes and should not replace an official Safety Data Sheet (SDS) provided by the supplier. Always refer to the specific SDS for the material you are using.

References

- 1. chemscene.com [chemscene.com]

- 2. Isoquinoline-5-boronic acid, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of Isoquinolin-5-ylboronic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-5-ylboronic acid hydrochloride is a valuable reagent in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures. However, a comprehensive understanding of its solubility is critical for its effective application in reaction optimization, formulation, and biological screening. This technical guide addresses the solubility of this compound, providing a summary of the general solubility characteristics of arylboronic acids, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide equips researchers with the foundational knowledge and methodologies to determine its solubility in relevant solvent systems.

Introduction: The Solubility Challenge

A critical, yet often unreported, physicochemical property of chemical reagents is their solubility. For this compound, understanding its dissolution characteristics is paramount for its successful use. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and inaccurate results in biological assays.

General Solubility Profile of Arylboronic Acids

Arylboronic acids exhibit a wide range of solubilities, influenced by the nature of the aromatic ring, the presence of substituents, and the properties of the solvent. The isoquinoline moiety in the title compound introduces a polar, basic nitrogen atom, which, along with the hydrochloride salt, is expected to influence its solubility profile, particularly in polar and protic solvents.

Several key factors govern the solubility of boronic acids:

-

Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides. These boroxines are typically less polar and, consequently, less soluble in aqueous media than their corresponding monomeric acids. This equilibrium can complicate solubility measurements.

-

pH-Dependence: The boronic acid moiety is a Lewis acid that can accept a hydroxide ion, forming a more soluble tetrahedral boronate species. Therefore, the solubility of arylboronic acids in aqueous systems is often significantly enhanced at higher pH.

-

Interaction with Diols: Boronic acids can form reversible covalent complexes with diols. This interaction can be exploited to increase their solubility in certain media.

Quantitative Solubility Data

While specific data for this compound is unavailable, the solubility of its parent structural analog, phenylboronic acid, can provide a general reference point. It is important to note that the presence of the nitrogen-containing isoquinoline ring and the hydrochloride salt will significantly alter the solubility profile compared to phenylboronic acid. Phenylboronic acid is generally soluble in polar organic solvents and sparingly soluble in non-polar organic solvents and water.

Table 1: Solubility of Phenylboronic Acid in Various Solvents at 25 °C

| Solvent | Molar Fraction Solubility (x) |

| 3-Pentanone | 0.281 |

| Acetone | 0.252 |

| Dipropyl ether | 0.179 |

| Chloroform | 0.052 |

| Methylcyclohexane | 0.001 |

Data presented is for the related compound phenylboronic acid and should be used as a qualitative guide only.

For a structural isomer, Quinoline-5-boronic acid, a solubility of 50 mg/mL in DMSO has been reported, suggesting that polar aprotic solvents are likely effective for dissolving this class of compounds.[1]

Experimental Protocols for Solubility Determination

To address the absence of specific data, researchers can determine the solubility of this compound experimentally. The two primary methods for solubility assessment are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold standard for this measurement.[2]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the saturated solution.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is often more relevant for early-stage drug discovery, where compounds are typically dissolved in DMSO first and then diluted into an aqueous buffer. This method measures the concentration at which a compound precipitates from a supersaturated solution.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Dilution: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well, initiating precipitation.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at a constant temperature.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[3]

Visualization of Key Processes

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for characterizing the solubility of a novel boronic acid like this compound.

Caption: Workflow for solubility assessment of a novel boronic acid.

Application Context: Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The solubility of the boronic acid in the reaction solvent system is crucial for achieving high yields and efficient reaction kinetics.

References

Commercial Suppliers and Technical Guide for Isoquinolin-5-ylboronic acid hydrochloride

For researchers, scientists, and drug development professionals, Isoquinolin-5-ylboronic acid hydrochloride and its free base, Isoquinolin-5-ylboronic acid, are valuable reagents in organic synthesis, particularly in the construction of complex molecular architectures. Their utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of commercial suppliers, key chemical data, and a representative experimental protocol for the application of this versatile building block.

Commercial Supplier Information

A critical aspect of sourcing chemical reagents for research and development is identifying reliable commercial suppliers that can provide high-purity materials. The following table summarizes the available information for commercial suppliers of this compound and the closely related Isoquinolin-5-ylboronic acid. It is important to note the distinction between the two forms, which are identified by different CAS numbers. The hydrochloride salt (CAS 1256345-46-6) may offer different solubility and stability profiles compared to the free boronic acid (CAS 371766-08-4).

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| ChemScene | This compound | 1256345-46-6 | ≥95% | Custom/Bulk |

| Thermo Scientific Chemicals | Isoquinoline-5-boronic acid | 371766-08-4 | 97% | 250 mg, 1 g |

| Fisher Scientific | Isoquinoline-5-boronic acid | 371766-08-4 | 97% | Inquire for details |

| MySkinRecipes | Isoquinolin-5-yl-5-boronic acid (alias: Isoquinoline-5-boronic acid hydrochloride) | 371766-08-4 | 95% | 200mg, 1g, 5g |

| BLD Pharm | Isoquinolin-5-ylboronic acid | 371766-08-4 | Inquire for details | Inquire for details |

| Sigma-Aldrich | Isoquinolin-8-ylboronic acid | 721401-43-0 | 97% | 100 MG, 250 MG, 1 G, 5 G, 25 G |

| Ambeed | Isoquinolin-8-ylboronic acid | 721401-43-0 | Inquire for details | Inquire for details |

| Matrix Fine Chemicals | (ISOQUINOLIN-5-YL)BORONIC ACID | 371766-08-4 | Inquire for details | Inquire for details |

| Jilin Haofei | Isoquinoline-5-boronic acid | 371766-08-4 | 99% | Inquire for details |

Note: Some suppliers may list Isoquinolin-5-ylboronic acid and its hydrochloride salt interchangeably or as related products. Researchers should verify the exact form and CAS number before purchasing.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinylaryl compounds.[1] Boronic acids, such as Isoquinolin-5-ylboronic acid, are key substrates in this reaction.[2] The following is a generalized experimental protocol for a typical Suzuki-Miyaura reaction. Researchers should optimize the conditions for their specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Isoquinolin-5-ylboronic acid or its hydrochloride salt

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 equiv), Isoquinolin-5-ylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is typically repeated three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: The chosen solvent system is added to the flask, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: The reaction mixture is heated to the desired temperature (often between 80-110 °C) and stirred vigorously for the required time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a starting point for researchers interested in utilizing this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions should be optimized for each specific application. The versatility of this reagent, coupled with the power of the Suzuki-Miyaura reaction, makes it a valuable tool in the synthesis of novel compounds for drug discovery and materials science.

References

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-ylboronic acid hydrochloride is a versatile building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This reaction allows for the facile introduction of the isoquinoline moiety into a wide range of molecular scaffolds, a feature that is highly sought after in the design of novel therapeutic agents. The isoquinoline core is a privileged structure found in numerous biologically active compounds, including a variety of kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of potential drug candidates.

Chemical and Physical Properties

This compound is a stable, solid compound. Its key chemical and physical properties are summarized in the table below. The boronic acid functional group is the key to its reactivity in Suzuki-Miyaura coupling reactions.

| Property | Value | Reference |

| CAS Number | 1256345-46-6 | [1] |

| Molecular Formula | C₉H₉BClNO₂ | [1] |

| Molecular Weight | 209.44 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1] |

| Melting Point | 166-188 °C | [2] |

| Boiling Point | 435.6 °C (estimated) | [2] |

| Density | 1.28 g/cm³ (estimated) | [2] |

| Storage | 2-8 °C, under inert atmosphere | [2] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful reaction enables the formation of a carbon-carbon bond between the isoquinoline ring and various aryl or heteroaryl halides, providing a straightforward route to a diverse array of 5-arylisoquinolines. These products are of significant interest in drug discovery, as the isoquinoline scaffold is a key component of many biologically active molecules.

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The isoquinoline scaffold is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

One important family of kinases is the Rho-associated coiled-coil containing protein kinases (ROCK). ROCK inhibitors have shown therapeutic potential in the treatment of conditions such as glaucoma, cardiovascular diseases, and cancer metastasis. While a direct synthesis of a marketed ROCK inhibitor from isoquinolin-5-ylboronic acid via a Suzuki coupling is not prominently reported, the methodology is highly applicable for the synthesis of novel ROCK inhibitor candidates. For instance, the synthesis of 5-arylisoquinolines is a key step in the development of new kinase inhibitors.

The general workflow for developing such inhibitors is outlined below:

The ROCK Signaling Pathway

The ROCK signaling pathway is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, including myosin light chain (MLC) and myosin light chain phosphatase (MLCP), leading to increased actin-myosin contractility. Isoquinoline-based inhibitors can block the activity of ROCK, thereby preventing these downstream effects.

Detailed Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of Isoquinolin-5-ylboronic Acid

This protocol is adapted from established methods for the Suzuki coupling of heteroaryl boronic acids.[3]

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Water (degassed)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add the base (2.0-3.0 equivalents) and the anhydrous solvent. If using a mixed solvent system (e.g., dioxane/water), add the degassed water at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data from a Representative Suzuki Coupling of a Heteroaryl Boronic Acid:

The following table provides representative data for a Suzuki coupling reaction of a similar heteroaryl boronic acid, which can be used as a guideline for expected outcomes with isoquinolin-5-ylboronic acid.[3]

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | ~78 |

| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 8 | ~91[1] |

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 5-arylisoquinolines through the Suzuki-Miyaura cross-coupling reaction. This methodology provides a powerful tool for medicinal chemists and drug development professionals to access a wide range of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibitor development. The protocols and data presented in this guide offer a practical starting point for the utilization of this important building block in the synthesis of next-generation therapeutic agents.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Isoquinoline-Containing Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the diverse biological activities of isoquinoline-containing compounds, tailored for researchers, scientists, and professionals in drug development. Isoquinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds, are abundantly found in the plant kingdom and have been a cornerstone in traditional medicine for centuries.[1][2] Modern biomedical and pharmacological research continues to uncover their potent therapeutic potential across a spectrum of diseases, including cancer, microbial and viral infections, inflammation, and neurodegenerative disorders.[1][2][3][4]

A Spectrum of Therapeutic Potential

Isoquinoline alkaloids exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development.[1] Their therapeutic efficacy stems from their ability to modulate various cellular and molecular pathways.

Anticancer Effects: A significant body of research highlights the potent anticancer properties of isoquinoline alkaloids.[3][5] These compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[3][6] The underlying mechanisms for these effects are multifaceted and include binding to nucleic acids and proteins, inhibiting crucial enzymes, and modulating epigenetic pathways.[3] For instance, the well-studied isoquinoline alkaloid berberine has been demonstrated to exert cytotoxic effects on multiple cancer cell lines by inducing apoptosis and cell cycle arrest, with the BCL-2/BAX signaling pathway identified as a common mechanism.[6] Sanguinarine, another prominent isoquinoline alkaloid, also exhibits significant anticancer potential by inducing apoptosis and inhibiting tumor growth, as well as displaying anti-angiogenic and anti-invasive properties.[7][8][9]

Antimicrobial and Antiviral Activities: Isoquinoline alkaloids have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[10][11] Their antiviral properties are also a subject of growing interest.[12] For example, certain isoquinoline derivatives have been identified as inhibitors of influenza virus replication by targeting the viral polymerase activity.[13][14] Some studies have also highlighted the potential of isoquinoline alkaloids like emetine, cephaeline, and papaverine as therapeutic agents against SARS-CoV-2, owing to their dual anti-inflammatory and antiviral activities.[15]

Anti-inflammatory Action: The anti-inflammatory effects of isoquinoline alkaloids are well-documented.[3][16] Compounds like berberine and chelidonine have been shown to inhibit inflammatory responses by suppressing signaling pathways such as the TLR4/NF-κB pathway.[3] Litcubanine A, a novel isoquinoline alkaloid, has been found to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway.[17]

Neuroprotective Properties: A growing body of evidence supports the neuroprotective effects of isoquinoline alkaloids, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[18][19][20][21][22] Their mechanisms of action in this context include reducing oxidative stress, inhibiting neuroinflammation, regulating autophagy, and modulating neurotransmitter systems.[18][20]

Key Isoquinoline Alkaloids and Their Mechanisms

Several isoquinoline alkaloids have been extensively studied for their pharmacological properties:

-

Berberine: This well-known alkaloid exhibits a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][18] It is known to induce apoptosis in cancer cells through mitochondrial-dependent pathways, involving the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[23][24][25][26]

-

Sanguinarine: This benzophenanthridine alkaloid is recognized for its potent antimicrobial, anti-inflammatory, and anticancer properties.[7][9][27] Its anticancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation.[7] Sanguinarine has been shown to perturb microtubule assembly dynamics, a mechanism that contributes to its antiproliferative activity.

-

Papaverine: Primarily known as a smooth muscle relaxant and vasodilator, papaverine is used to improve blood flow.[28][29][30][31] It is believed to act by inhibiting phosphodiesterase, leading to increased intracellular levels of cAMP and cGMP.[28][32] Recent studies have also suggested its potential antiviral and anti-inflammatory activities.[15][28]

Quantitative Data on Biological Activity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for selected isoquinoline compounds, providing a comparative view of their potency.

| Compound | Biological Activity | Cell Line/Organism | IC50 / EC50 (µM) | Reference |

| Isoquinolone Compound 1 | Antiviral (Influenza A & B) | MDCK | EC50: 0.2 - 0.6 | [13][14] |

| Isoquinolone Compound 21 | Antiviral (Influenza A & B) | MDCK | EC50: 9.9 - 18.5 | [13][14] |

| Berberine | Cytotoxicity (Apoptosis) | U937 | Induces 25.3% apoptosis at 75 µg/ml | [23] |

| N-norgalanthamine | Acetylcholinesterase Inhibition | - | IC50: 2.76 | [22] |

| 11β-hydroxygalanthamine | Acetylcholinesterase Inhibition | - | IC50: 3.04 | [22] |

| N-methylcrinasiadine | Acetylcholinesterase Inhibition | - | IC50: 4.23 | [22] |

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental processes involved in studying isoquinoline compounds, the following diagrams are provided in DOT language.

Caption: Berberine-induced apoptotic signaling pathway.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Antiviral and antimicrobial profiles of selected isoquinoline alkaloids from Fumaria and Corydalis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 13. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity [mdpi.com]

- 14. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 18. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Berberine induces apoptosis through a mitochondrial/caspase pathway in human promonocytic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Berberine-induced apoptosis in human breast cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Berberine induces autophagic cell death and mitochondrial apoptosis in liver cancer cells: the cellular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Duality of Sanguinarine: Anticancer Potential, Carcinogenic Controversy and Clinical Outlook_Chemicalbook [chemicalbook.com]

- 28. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Papaverine: MedlinePlus Drug Information [medlineplus.gov]

- 30. Papaverine Uses, Side Effects & Warnings [drugs.com]

- 31. Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 32. Papaverine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Isoquinolin-5-ylboronic acid hydrochloride